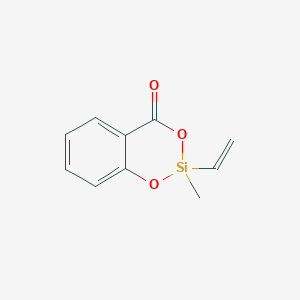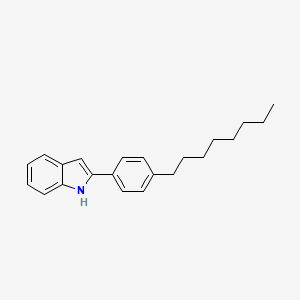![molecular formula C10H11ClN3NaO2 B14641614 Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt CAS No. 51955-66-9](/img/structure/B14641614.png)
Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a triazenyl group attached to an acetic acid moiety, with a sodium salt form enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt typically involves multiple steps. The initial step often includes the formation of the triazenyl group through the reaction of a diazonium salt with a suitable nucleophile. This is followed by the introduction of the acetic acid moiety. The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The triazenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Applications De Recherche Scientifique
Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt involves its interaction with specific molecular targets. The triazenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in the inhibition of enzyme activity or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Amlodipine Related Compound K: A pharmaceutical compound with structural similarities.
Valacyclovir Related Compound G: Another pharmaceutical compound used in antiviral treatments.
Uniqueness
Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt is unique due to its specific triazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
51955-66-9 |
|---|---|
Formule moléculaire |
C10H11ClN3NaO2 |
Poids moléculaire |
263.65 g/mol |
Nom IUPAC |
sodium;2-[[(4-chloro-2-methylphenyl)diazenyl]-methylamino]acetate |
InChI |
InChI=1S/C10H12ClN3O2.Na/c1-7-5-8(11)3-4-9(7)12-13-14(2)6-10(15)16;/h3-5H,6H2,1-2H3,(H,15,16);/q;+1/p-1 |
Clé InChI |
IXTPMNPIHPKBAQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N=NN(C)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


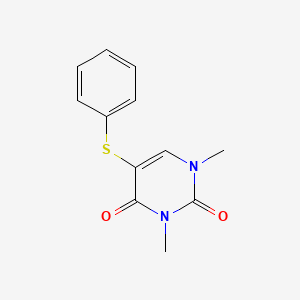
![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)
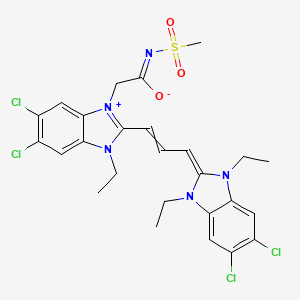
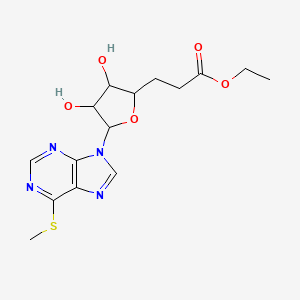


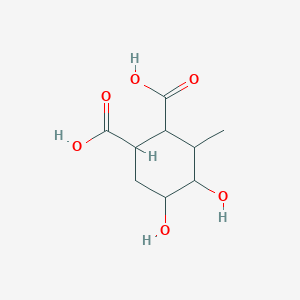

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)

![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
